molecular formula C18H29NO3 B1674947 Levobetaxolol CAS No. 93221-48-8

Levobetaxolol

Numéro de catalogue: B1674947
Numéro CAS: 93221-48-8
Poids moléculaire: 307.4 g/mol
Clé InChI: NWIUTZDMDHAVTP-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levobetaxolol est un antagoniste cardio-sélectif des récepteurs bêta-adrénergiques, communément appelé bêta-bloqueur. Il est principalement utilisé pour abaisser la pression intraoculaire dans le traitement de conditions telles que le glaucome à angle ouvert et l'hypertension oculaire. This compound est commercialisé sous forme de solution ophtalmique sous le nom commercial de Betaxon .

Applications De Recherche Scientifique

Pharmacological Profile

Levobetaxolol is marketed as a 0.25% and 0.5% ophthalmic solution under the trade name Betaxon. It selectively inhibits the beta-1 adrenergic receptors, leading to a reduction in IOP by approximately 16-23%, depending on various factors such as time of day and individual patient characteristics . Its neuroprotective properties are attributed to its ability to block sodium and calcium influx, which may help protect retinal neurons from damage .

Glaucoma Management

This compound is primarily indicated for:

  • Primary Open-Angle Glaucoma : Clinical trials have demonstrated its effectiveness in lowering IOP in patients with this condition. Studies show that it is comparable to other beta-blockers like timolol in efficacy but with fewer systemic side effects .
  • Ocular Hypertension : It is also used for patients with ocular hypertension, where maintaining lower IOP is critical to prevent optic nerve damage.

Neuroprotection

Recent research indicates that this compound may serve as a neuroprotectant in various conditions:

  • Retinal Ischemia : Studies have shown that it can protect against ischemic damage in retinal tissues by modulating calcium channels and promoting neurotrophic factors .
  • Photic-Induced Retinopathy : Animal models suggest that systemic administration of this compound can upregulate protective growth factors, thus preserving retinal function during photic stress .

Comparative Efficacy

A comparison of this compound with other treatments reveals its unique profile:

DrugFormulationIOP Reduction (%)Neuroprotective EffectsCardiovascular Impact
This compound0.25% / 0.5%16-23YesMinimal
Timolol0.5%20-30NoSignificant
Betaxolol0.5%15-25LimitedModerate

Case Studies and Research Findings

Several clinical studies have investigated the efficacy and safety of this compound:

  • Efficacy in Glaucoma Patients : A study involving 366 patients demonstrated significant reductions in IOP with minimal adverse effects compared to timolol .
  • Neuroprotective Properties : Research utilizing an ischemia/reperfusion model showed that this compound outperformed timolol in preserving retinal function during ischemic events .
  • Long-term Safety Profile : Longitudinal studies have indicated that this compound maintains a favorable safety profile over extended use, with fewer systemic side effects than non-selective beta-blockers .

Analyse Biochimique

Biochemical Properties

Levobetaxolol plays a significant role in biochemical reactions by selectively inhibiting β1-adrenergic receptors . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The compound interacts with various biomolecules, including enzymes and proteins involved in the cyclic adenosine monophosphate-protein kinase A pathway . Additionally, this compound’s antagonism of β-adrenergic receptors leads to vasoconstriction, reducing blood flow to the eye and further decreasing aqueous humor production .

Cellular Effects

This compound influences various cellular processes, particularly in ocular cells. It reduces intraocular pressure by inhibiting the β1-adrenergic receptors, which decreases the production of aqueous humor . This compound also exhibits neuroprotective effects by blocking sodium and calcium influx, which can protect retinal ganglion cells from damage . Furthermore, this compound’s selective inhibition of β1-adrenergic receptors results in fewer cardiovascular side effects compared to non-selective beta-blockers .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to β1-adrenergic receptors . This binding inhibits the stimulation of these receptors by catecholamines, leading to a reduction in the production of aqueous humor . Additionally, the compound’s ability to block sodium and calcium influx contributes to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its efficacy in reducing intraocular pressure over extended periods . Long-term studies have shown that its neuroprotective effects may diminish over time, necessitating continuous monitoring and potential dosage adjustments . The stability and degradation of this compound in vitro and in vivo settings have been well-documented, ensuring its reliability in clinical applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, this compound can cause bradycardia and hypotension, indicating a threshold beyond which the compound’s safety profile diminishes . These findings highlight the importance of careful dosage management in clinical settings to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is primarily metabolized in the liver, with approximately 15% of the administered dose excreted as unchanged drug . The remaining portion is metabolized into various metabolites, which have negligible contributions to the compound’s clinical effects . The metabolic pathways involve hepatic enzymes that facilitate the breakdown and elimination of this compound from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . The compound’s selective binding to β1-adrenergic receptors facilitates its localization in ocular tissues, where it exerts its therapeutic effects . Additionally, this compound’s lipophilic nature allows it to cross cell membranes easily, enhancing its distribution within target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and cell membranes of ocular cells . The compound’s selective inhibition of β1-adrenergic receptors occurs at the cell membrane level, where these receptors are predominantly located . This localization is crucial for this compound’s efficacy in reducing intraocular pressure and providing neuroprotective effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du levobetaxolol implique la préparation de son sel chlorhydrate. Le processus comprend généralement la réaction d'un dérivé de phénoxypropanolamine avec un dérivé d'isopropylamine dans des conditions contrôlées. La réaction est effectuée en présence d'un solvant et d'un catalyseur appropriés pour produire du chlorhydrate de this compound .

Méthodes de production industrielle : La production industrielle du this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. La production est effectuée conformément aux normes réglementaires pour répondre aux exigences d'utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : Levobetaxolol subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé pour former des oxydes correspondants.

    Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

    Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

    Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

    Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

    Substitution : Des réactifs tels que les halogènes ou les agents alkylants dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement les récepteurs bêta-1-adrénergiques. Cette inhibition réduit la production d'humeur aqueuse dans l'œil, abaissant ainsi la pression intraoculaire. Le mécanisme exact implique l'antagonisme des récepteurs bêta-adrénergiques, ce qui réduit la stimulation de la voie de la protéine kinase A de l'adénosine monophosphate cyclique. De plus, les effets neuroprotecteurs du this compound sont attribués à sa capacité à bloquer l'influx de sodium et de calcium .

Composés similaires :

Comparaison : this compound est unique en raison de son inhibition sélective des récepteurs bêta-1-adrénergiques, ce qui entraîne moins d'effets secondaires cardiovasculaires par rapport aux bêta-bloqueurs non sélectifs comme le timolol et le cartéolol. De plus, ses propriétés neuroprotectrices en font un agent thérapeutique précieux dans le traitement du glaucome .

Comparaison Avec Des Composés Similaires

Comparison: Levobetaxolol is unique due to its selective beta-1-adrenergic receptor inhibition, which results in fewer cardiovascular side effects compared to non-selective beta-blockers like timolol and carteolol. Additionally, its neuroprotective properties make it a valuable therapeutic agent in the treatment of glaucoma .

Activité Biologique

Levobetaxolol is a selective beta-adrenergic antagonist primarily used in the treatment of elevated intraocular pressure (IOP) associated with conditions such as glaucoma and ocular hypertension. It is the active isomer of betaxolol and exhibits significant pharmacological activity, particularly at beta-1 adrenergic receptors. This article explores its biological activity, including its receptor selectivity, efficacy in clinical settings, and potential neuroprotective effects.

Receptor Affinity and Selectivity

This compound demonstrates a high affinity for beta-1 receptors with a selectivity ratio of approximately 43-fold compared to beta-2 receptors. The dissociation constants (Ki) indicate that this compound has a Ki of 0.76 nM at beta-1 receptors and 32.6 nM at beta-2 receptors, making it significantly more potent at beta-1 sites . This selectivity is crucial for its therapeutic effects, particularly in reducing IOP without the systemic side effects commonly associated with non-selective beta-blockers.

Receptor Type Ki (nM) Selectivity Ratio
Beta-10.7643-fold (vs Beta-2)
Beta-232.6

This compound reduces IOP by inhibiting the production of aqueous humor through its action on beta-adrenergic receptors in the ciliary body. It also enhances aqueous humor outflow, which contributes to its efficacy in lowering IOP . In vitro studies have shown that this compound effectively inhibits isoproterenol-stimulated cyclic AMP (cAMP) production in human non-pigmented ciliary epithelial cells, indicating its role in modulating intracellular signaling pathways related to aqueous humor dynamics .

Studies on Intraocular Pressure Reduction

This compound has been evaluated in various clinical trials for its effectiveness in lowering IOP. A notable study involving pediatric patients demonstrated that this compound provided significant reductions in IOP over a 12-week period, with mean changes from baseline ranging from -2.9 mm Hg to -4.0 mm Hg . In another study, it was shown to reduce IOP by an average of 25.9% at a dose of 150 micrograms per eye in ocular hypertensive cynomolgus monkeys .

Comparative Efficacy

When compared to other treatments, such as brinzolamide and timolol, this compound has shown comparable or superior efficacy in specific populations, particularly in cases of primary congenital glaucoma . Its safety profile is favorable, with most adverse events being non-serious and not leading to discontinuation of therapy.

Study Population Mean IOP Reduction
Pediatric Glaucoma StudyChildren <6 years-2.9 mm Hg (Week 12)
Cynomolgus MonkeysOcular Hypertension-25.9% at 150 µg/eye

Neuroprotective Effects

Recent research indicates that this compound may have neuroprotective properties beyond its role as an IOP-lowering agent. Experimental studies suggest that it can upregulate neurotrophic factors such as basic fibroblast growth factor (bFGF) and ciliary neurotrophic factor (CNTF), which are vital for retinal health and protection against photic-induced damage . This aspect is particularly relevant for patients with glaucoma, as neuroprotection could mitigate retinal ganglion cell loss associated with elevated IOP.

Case Studies

In a case series involving patients with chronic open-angle glaucoma treated with this compound, improvements in visual field stability were reported alongside reductions in IOP . These findings support the hypothesis that this compound not only lowers IOP but also contributes positively to overall retinal function.

Propriétés

IUPAC Name

(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIUTZDMDHAVTP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239341
Record name Levobetaxolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism by which levobetaxolol lowers intraocular pressure is not known. It it thought that antagonism of β-adrenergic receptors may reduce the production of aqueous humour stimulated via the cyclic adenosine monophosphate-protein kinase A pathway. It is also thought that the vasoconstriction produced by antagonism of β adrenergic receptors reduces blood flow to the eye and therefore the ultrafiltration responsible for aqueous humour production. β1 selective antagonists are less effective than non-selective β adrenergic receptor antagonists because β2 receptors make up the bulk of the population in the eye. They do, however, come with the benefit of reduced respiratory complications.
Record name Levobetaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

93221-48-8
Record name (-)-Betaxolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93221-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobetaxolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093221488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobetaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levobetaxolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOBETAXOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75O9XHA4TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobetaxolol
Reactant of Route 2
Reactant of Route 2
Levobetaxolol
Reactant of Route 3
Reactant of Route 3
Levobetaxolol
Reactant of Route 4
Reactant of Route 4
Levobetaxolol
Reactant of Route 5
Levobetaxolol
Reactant of Route 6
Reactant of Route 6
Levobetaxolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.